molecular formula C6H8ClF3O2 B14598323 Ethyl 2-chloro-4,4,4-trifluorobutanoate CAS No. 59608-84-3

Ethyl 2-chloro-4,4,4-trifluorobutanoate

Cat. No.: B14598323
CAS No.: 59608-84-3
M. Wt: 204.57 g/mol
InChI Key: LBTUHGFHTUMQFD-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4,4,4-trifluorobutanoate (CAS 363-58-6) is a fluorinated ester with the molecular formula C₆H₆ClF₃O₃ and a molecular weight of 198.58 g/mol . It is also known by synonyms such as ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate and ethyl chloroformate (though the latter may refer to unrelated compounds and should be used cautiously) .

Properties

CAS No.

59608-84-3

Molecular Formula

C6H8ClF3O2

Molecular Weight

204.57 g/mol

IUPAC Name

ethyl 2-chloro-4,4,4-trifluorobutanoate

InChI

InChI=1S/C6H8ClF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3

InChI Key

LBTUHGFHTUMQFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4,4,4-trifluorobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chlorotrifluoroethylene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Physical Properties:

  • Density : 1.39 g/cm³ .
  • Refractive Index : 1.388 .
  • Flash Point : 28 °C , indicating flammability .

Comparison with Similar Compounds

The following structurally related compounds are compared based on molecular features, reactivity, and applications:

Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Ethyl 2-chloro-4,4,4-trifluorobutanoate C₆H₆ClF₃O₃ 198.58 67 , 174.8 1.39 Heterocycle synthesis , fluorinated intermediates
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate C₇H₉F₃O₃ 198.14 Not reported Not reported Potential fluorinated building block
Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride C₆H₁₀F₃NO₂·HCl 221.6 Not reported Not reported Pharmaceutical intermediates
Ethyl 4,4,4-trifluoro-3-oxobutanoate C₅H₅F₃O₃ 164.09 Not reported Not reported Enantiomer separation via reduction

Reactivity and Functional Differences

  • Chloro vs. Methyl Substituents: The chloro group in this compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiourea to form thiazoles ). In contrast, the methyl group in Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate () reduces reactivity toward such substitutions.
  • Amino Derivatives: Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride () introduces a basic amino group, expanding utility in peptide coupling or chiral synthesis. Its hydrochloride salt form improves stability for pharmaceutical applications .
  • Oxo vs. Hydroxy Derivatives: Ethyl 4,4,4-trifluoro-3-oxobutanoate () lacks the 2-chloro substituent, making it suitable for stereoselective reductions to produce enantiopure hydroxybutanoic acids, critical in drug development .

Research Findings

  • Heterocycle Synthesis: this compound reacts with thiourea or urea under heating to yield thiazole-5-carboxylates (61.7% yield) and oxazole-5-carboxylates, respectively .
  • Enantiomer Separation: Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes enzymatic resolution to produce (R)- and (S)-hydroxybutanoic acids, key intermediates for bioactive molecules .
  • Discrepancies in Data: Conflicting boiling points (67 °C vs.

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